molecular formula C7H3F5 B1345465 2,3,4,5,6-Pentafluorotoluene CAS No. 771-56-2

2,3,4,5,6-Pentafluorotoluene

Cat. No.: B1345465
CAS No.: 771-56-2
M. Wt: 182.09 g/mol
InChI Key: SXPRVMIZFRCAGC-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorotoluene is an organic compound with the molecular formula C7H3F5. It is a derivative of toluene where five hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

2,3,4,5,6-Pentafluorotoluene is a fluorinated organic compound

Pharmacokinetics

It is known that the compound is soluble in most common organic solvents and insoluble in water , which could influence its bioavailability and distribution in the body.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in organic solvents and insolubility in water could affect its distribution and action in different environments . Furthermore, its stability could be influenced by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,5,6-Pentafluorotoluene is typically synthesized through the Friedel-Crafts alkylation of pentafluorobenzene with methyl chloride. This reaction involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation process . The reaction conditions generally include:

    Temperature: Around 0°C to 25°C

    Solvent: Dichloromethane or another suitable organic solvent

    Catalyst: Aluminum chloride (AlCl3)

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, it can undergo nucleophilic aromatic substitution reactions.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in suitable solvents.

Major Products

Scientific Research Applications

2,3,4,5,6-Pentafluorotoluene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Pentafluorobenzene: Similar structure but lacks the methyl group.

    Hexafluorobenzene: Fully fluorinated benzene ring without the methyl group.

    2,3,4,5,6-Pentafluorobenzyl bromide: Contains a bromomethyl group instead of a methyl group.

Uniqueness

2,3,4,5,6-Pentafluorotoluene is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications. Its ability to undergo specific substitution reactions and its role as a versatile building block in organic synthesis highlight its uniqueness compared to other similar compounds .

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPRVMIZFRCAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061119
Record name Pentafluoromethylbenzene
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Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-56-2
Record name 2,3,4,5,6-Pentafluorotoluene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluoromethylbenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylpentafluorobenzene
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Record name Benzene, 1,2,3,4,5-pentafluoro-6-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentafluoromethylbenzene
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Record name 2,3,4,5,6-pentafluorotoluene
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Record name PENTAFLUOROMETHYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2,3,4,5,6-Pentafluorotoluene has the molecular formula C7H3F5 and a molecular weight of 182.09 g/mol.

A: Researchers commonly utilize a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and microwave spectroscopy to characterize this compound. [, ] 1H and 19F NMR provide information about the hydrogen and fluorine environments within the molecule. [] Microwave spectroscopy helps determine accurate molecular constants like rotational constants and centrifugal distortion constants. [] Additionally, vibrational overtone spectra, particularly in the CH stretching regions, offer insights into the molecule's vibrational modes and energy redistribution. []

A: Studies have measured the heat capacity of this compound in various states, including crystal, liquid, and vapor phases. [] The heats of fusion and vaporization have also been determined. These data allow for the calculation of thermodynamic functions like entropy and enthalpy, which are essential for understanding the compound's behavior under different conditions. []

A: Researchers have dedicated significant effort to accurately measuring and modeling the vapor pressure of this compound across a wide range of temperatures and pressures. [, ] These studies utilize various equations, including the Antoine equation and Chebyshev polynomials, to represent the experimental data and enable predictions of vapor pressure behavior under different conditions. [, ]

A: Yes, this compound serves as a valuable precursor in organic synthesis. One notable application is its reaction with tetrafluoroethylene, leading to the formation of 1,1-dihydrooctafluoroindane. [] Furthermore, the α-bromo derivative of this compound is employed in the synthesis of specialized reagents, such as trithio-bis(pentafluorobenzyl) carbonate and dithiophosphoric acid pentafluorobenzyl ester, which find applications in polymerization reactions. [, , ]

A: The α-bromo derivative of this compound is utilized as a derivatizing agent in gas chromatography. [] For example, it enables the sensitive detection of compound 1080 (sodium fluoroacetate) in animal tissue samples. [] By converting the analyte into a volatile and electron-capturing derivative, the technique achieves very low detection limits. []

A: Studies employing quasielastic neutron scattering have investigated the dynamics of this compound adsorbed on zeolite ZSM-5. [] Results reveal interesting behavior where the adsorbed molecules exhibit bulk melting characteristics despite their highly dilute state within the zeolite framework. [] This research provides valuable insights into the mobility and phase transitions of molecules confined within porous materials.

A: Yes, inverse gas chromatography (IGC) has been employed to study the sorption of this compound in perfluorinated copolymer AF1600. [] This research revealed that fluorinated hydrocarbons, including this compound, exhibit good solubility in AF1600, with solubility increasing with the degree of fluorination. [] These findings are essential for understanding the interactions between fluorinated compounds and polymeric materials.

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